molecular formula C54H58N7O9P B14754894 [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate

[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate

Número de catálogo: B14754894
Peso molecular: 980.1 g/mol
Clave InChI: DETQAICZNNZAEM-OWWCMFKUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (molecular formula: C₅₁H₆₀N₇O₁₀P, molecular weight: 962) is a highly specialized phosphoramidite derivative used in biomedical research, particularly in cancer studies targeting breast and lung malignancies . Its structure integrates a purine base (6-benzamidopurin-9-yl) with a 2-cyanoethoxy phosphoramidite group, enabling its role in nucleotide synthesis and modification. The bis(4-methoxyphenyl)-phenylmethoxy (DMTr) group acts as a protective moiety for hydroxyl groups during solid-phase oligonucleotide synthesis, enhancing stability and reaction specificity .

Propiedades

Fórmula molecular

C54H58N7O9P

Peso molecular

980.1 g/mol

Nombre IUPAC

[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate

InChI

InChI=1S/C54H58N7O9P/c1-38(2)61(39(3)4)71(68-32-16-31-55)69-34-47(33-67-54(42-21-14-9-15-22-42,43-23-27-45(64-5)28-24-43)44-25-29-46(65-6)30-26-44)70-48(35-66-53(63)41-19-12-8-13-20-41)60-37-58-49-50(56-36-57-51(49)60)59-52(62)40-17-10-7-11-18-40/h7-15,17-30,36-39,47-48H,16,32-35H2,1-6H3,(H,56,57,59,62)/t47-,48-,71?/m1/s1

Clave InChI

DETQAICZNNZAEM-OWWCMFKUSA-N

SMILES isomérico

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H](COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O[C@H](COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

SMILES canónico

CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OC(COC(=O)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origen del producto

United States

Actividad Biológica

The compound [(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate, also known by its CAS number 1120329-52-3, is a phosphoramidite derivative that has garnered attention in biomedical research, particularly in the context of cancer therapy and molecular biology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C54H58N7O9P, with a molecular weight of 980.07 g/mol. Its complex structure includes multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily associated with its role as a phosphoramidite in nucleic acid synthesis and modification.

  • Nucleic Acid Interaction : The compound is designed to interact with nucleic acids, facilitating the incorporation of modified nucleotides into oligonucleotides. This property is crucial for developing therapeutic oligonucleotides that can modulate gene expression or target specific RNA sequences.
  • Antitumor Activity : Recent studies indicate that this compound exhibits significant antitumor properties, particularly against breast and lung cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways, including the activation of apoptotic markers and the suppression of oncogenic signals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityInduces apoptosis in cancer cell lines
Nucleic Acid SynthesisFacilitates the incorporation of modified nucleotides
Immune ModulationPotential STING agonist for immune response enhancement

Case Study: Antitumor Efficacy

In a study published in 2021, researchers evaluated the antitumor efficacy of [(2R)-2-(6-benzamidopurin-9-yl)-...] on various cancer cell lines. The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in cancer therapeutics.

Case Study: Nucleic Acid Applications

Another investigation focused on the application of this phosphoramidite in synthesizing modified oligonucleotides for gene silencing. The modified oligonucleotides showed enhanced stability and increased efficacy in targeting specific mRNA sequences, leading to reduced expression levels of targeted genes involved in tumorigenesis .

Análisis De Reacciones Químicas

Functional Group Analysis and Potential Reactions

The compound’s structure includes multiple reactive sites:

Key Functional Groups

Functional GroupStructural RolePotential Reactions
Phosphoramidite Phosphorus-containing intermediatePhosphoramidite coupling (DNA synthesis), hydrolysis (H₂O or acid/base)
Benzamide Amide linkage with benzoyl groupHydrolysis (acidic/basic conditions), nucleophilic substitution
Cyanoethoxy Cyanide-containing ether groupHydrolysis (to carboxylic acids), substitution (e.g., with amines)
Methoxyphenyl Electron-donating aryl ether moietiesOxidative demethylation, electrophilic aromatic substitution

Biomedical Research

  • Anticancer Potential : Structural similarity to nucleosides suggests interactions with DNA/RNA biosynthesis pathways .

  • Phosphoramidite Chemistry : Used as a building block in oligonucleotide synthesis, enabling therapeutic RNA/DNA modifications .

Analytical Chemistry

  • Stability Studies : Hydrolytic degradation of phosphoramidite and cyanoethoxy groups under varying pH/temperature conditions.

  • Spectroscopic Analysis : NMR/X-ray crystallography for confirming stereochemical purity (e.g., (2R) configurations) .

Comparative Reactivity with Related Compounds

Compound NameStructural SimilarityKey Differences
6-Benzamido-purines Shared purine-benzamide coreLack phosphoramidite/cyanoethoxy groups
Phosphoramidite Derivatives Identical phosphoramidite moietySimplified ancillary groups (e.g., no methoxyphenyl)
Nucleoside Analogues Purine base + sugar-like backboneAbsence of phosphoramidite functionality

Experimental Considerations

  • Handling : Requires inert atmospheres (e.g., argon) to prevent phosphoramidite oxidation.

  • Storage : Likely sensitive to moisture and light, necessitating controlled conditions.

References

Comparación Con Compuestos Similares

Key Observations:

Protective Groups : The DMTr group is ubiquitous in these compounds for hydroxyl protection. However, the TBS group in provides steric hindrance, improving resistance to nucleophilic attack during synthesis .

Backbone Modifications : The target compound’s glycerol-derived backbone differs from the tetrahydrofuran (sugar) backbone in , influencing conformational flexibility and substrate binding .

Physicochemical Properties

  • Solubility : The target compound’s higher molecular weight (962 vs. 771.82 in ) likely reduces solubility in polar solvents, necessitating optimized reaction conditions .
  • pKa : The benzamide-protected purine in has a predicted pKa of 7.87±0.43, suggesting moderate protonation at physiological pH, whereas the TBS-protected derivative may exhibit altered acidity due to electron-withdrawing effects .

Q & A

Q. Q1. What are the critical considerations for synthesizing this compound with high purity?

Methodological Answer:

  • Protecting Group Strategy : Use the bis(4-methoxyphenyl)phenylmethyl (DMT) group to protect hydroxyl groups during phosphoramidite coupling reactions. This prevents unwanted side reactions and ensures regioselectivity .
  • Phosphoramidite Coupling : Optimize reaction conditions (e.g., tetrazole activation, anhydrous acetonitrile solvent) for efficient coupling of the 2-cyanoethyl diisopropylphosphoramidite moiety. Monitor reaction progress via TLC or HPLC .
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the product. Confirm purity (>95%) by NMR and mass spectrometry .

Q. Q2. How should this compound be stored to prevent degradation?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the phosphoramidite and cyanoethyl groups .
  • Stability Monitoring : Perform periodic NMR analysis (e.g., ¹H and ³¹P NMR) to detect decomposition. Hydrolysis products (e.g., free hydroxyl groups) appear as downfield shifts in ³¹P NMR .

Structural Characterization

Q. Q3. What spectroscopic methods are recommended for confirming the stereochemistry and functional groups?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Assign the benzamide (δ 7.8–8.1 ppm, aromatic protons) and purine (δ 8.3 ppm, H-8) signals. Confirm stereochemistry via coupling constants (e.g., J₃',4' for ribose conformation) .
    • ³¹P NMR : Identify the phosphoramidite linkage (δ 149–151 ppm) and monitor purity .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1720 cm⁻¹) from benzoate and benzamide groups .

Q. Table 1: Key Spectroscopic Data

TechniqueKey Signals/PeaksReference
¹H NMRδ 8.3 (H-8 purine), δ 7.8 (benzamid)
³¹P NMRδ 149–151 (phosphoramidite)
IR1720 cm⁻¹ (C=O)

Advanced Research Questions

Q. Q4. How can computational modeling aid in understanding the reactivity of the phosphoramidite group?

Methodological Answer:

  • DFT Studies : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model the transition state of phosphoramidite coupling. Analyze bond angles and electron density to predict regioselectivity .
  • Solvent Effects : Simulate reaction kinetics in acetonitrile vs. THF to optimize solvent choice. High dielectric solvents stabilize ionic intermediates, improving coupling efficiency .

Q. Q5. What experimental approaches resolve contradictions in reported hydrolysis rates of the cyanoethyl group?

Methodological Answer:

  • Controlled Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC and compare half-lives. Acidic conditions (pH 4) accelerate hydrolysis due to protonation of the cyanoethyl group .
  • Mechanistic Probes : Use ¹⁸O-labeled water in hydrolysis experiments. Detect isotopic incorporation via mass spectrometry to confirm nucleophilic attack pathways .

Q. Table 2: Hydrolysis Half-Lives Under Varying pH

pHHalf-Life (Days)ConditionsReference
43.225°C, 0.1 M Acetate
714.525°C, 0.1 M HEPES
97.825°C, 0.1 M Borate

Experimental Design and Optimization

Q. Q6. How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Activation Efficiency : Replace standard tetrazole with more potent activators (e.g., 5-ethylthio-1H-tetrazole) to enhance phosphoramidite reactivity .
  • Moisture Control : Ensure anhydrous conditions (<10 ppm H₂O) using molecular sieves. Water quenches the activated phosphoramidite intermediate .
  • Steric Hindrance : Introduce a temporary protecting group (e.g., TBDMS) on the purine N-6 position to reduce steric clashes during coupling .

Q. Q7. What strategies validate the absence of diastereomeric impurities?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) to separate diastereomers. Retention time differences >2 min indicate contamination .
  • NOESY NMR : Detect spatial proximity between the benzoyl group and purine ring to confirm correct stereochemistry .

Data Interpretation and Mechanistic Insights

Q. Q8. How to interpret unexpected byproducts in the synthesis?

Methodological Answer:

  • Byproduct Identification : Isolate minor peaks via preparative HPLC and characterize by HRMS/MS. Common byproducts include deprotected intermediates (loss of DMT group) or hydrolyzed phosphoramidites .
  • Reaction Pathway Analysis : Use kinetic studies (variable-temperature NMR) to distinguish between thermodynamic vs. kinetic product formation .

Q. Q9. What quantum chemical parameters correlate with the compound’s stability?

Methodological Answer:

  • HOMO-LUMO Gap : A smaller gap (≤4 eV) indicates higher reactivity. Calculate using DFT to predict susceptibility to oxidation .
  • Partial Atomic Charges : Negative charge on the phosphoramidite phosphorus atom correlates with hydrolysis susceptibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.